molecular formula C15H21N5O3S B6938315 N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide

N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide

Cat. No.: B6938315
M. Wt: 351.4 g/mol
InChI Key: GKUNIKZCWCULCA-UHFFFAOYSA-N
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Description

N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-4-5-6-12-9-13(19-18-12)17-15(21)11-7-8-14(16-10-11)24(22,23)20(2)3/h7-10H,4-6H2,1-3H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUNIKZCWCULCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Dimethylsulfamoyl Group: This group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1H-pyrazol-3-yl)-6-(methylsulfamoyl)pyridine-3-carboxamide
  • N-(5-butyl-1H-pyrazol-3-yl)-6-(ethylsulfamoyl)pyridine-3-carboxamide
  • N-(5-butyl-1H-pyrazol-3-yl)-6-(propylsulfamoyl)pyridine-3-carboxamide

Uniqueness

N-(5-butyl-1H-pyrazol-3-yl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with biological targets compared to its analogs.

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